Almitrine is a respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies. It is used in the treatment of chronic obstructive pulmonary disease. It is also reported to have a potentially beneficial effect in treating the noctural oxygen desaturation without impairing the quality of sleep.
Almitrine is a diphenylmethylpiperazine derivative and respiratory stimulant that can be used to improve oxygenation. Upon systemic administration, almitrine targets, binds to and activates the peripheral chemoreceptors located on the carotid bodies. This enhances respiration and increases arterial oxygen tension while decreasing arterial carbon dioxide tension.
A respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies. The drug increases arterial oxygen tension while decreasing arterial carbon dioxide tension in patients with chronic obstructive pulmonary disease. It may also prove useful in the treatment of nocturnal oxygen desaturation without impairing the quality of sleep.
Almitrine
CAS No.: 27469-53-0
VCID: VC0003048
Molecular Formula: C26H29F2N7
Molecular Weight: 477.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Almitrine is a triamino-1,3,5-triazine compound with allylamino substituents at the 2- and 4-positions and a 4-(bis(p-fluorophenyl)methyl)-1-piperazinyl group at the 6-position. It functions as a central nervous system stimulant and is primarily known for its role as a respiratory stimulant, enhancing respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies . Almitrine is used in the treatment of chronic obstructive pulmonary disease (COPD) and has shown potential benefits in treating nocturnal oxygen desaturation without impairing sleep quality . Mechanism of ActionClinical Trials and OutcomesA notable study involving 115 patients with severe COPD demonstrated a small but significant improvement in PaO2 over 12 months. The improvement was more pronounced in a subgroup of responders, where PaO2 increased by approximately 1.36 kPa (10.2 mm Hg) .
Adverse Effects and SafetyAlmitrine treatment can lead to adverse effects, including polyneuropathy, which necessitated withdrawal in some patients during clinical trials . The drug's safety profile is generally influenced by its underlying mechanism and the condition of the patient. Additional Therapeutic Applications |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 27469-53-0 | ||||||||||
Product Name | Almitrine | ||||||||||
Molecular Formula | C26H29F2N7 | ||||||||||
Molecular Weight | 477.6 g/mol | ||||||||||
IUPAC Name | 6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine | ||||||||||
Standard InChI | InChI=1S/C26H29F2N7/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33) | ||||||||||
Standard InChIKey | OBDOVFRMEYHSQB-UHFFFAOYSA-N | ||||||||||
SMILES | C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C | ||||||||||
Canonical SMILES | C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C | ||||||||||
Appearance | Solid powder | ||||||||||
Physical Description | Solid | ||||||||||
Related CAS | 29608-49-9 (dimesylate) | ||||||||||
Solubility | 1.44e-02 g/L | ||||||||||
Synonyms | Almitrine Almitrine Bis(methanesulfonate) Almitrine Bismesylate Almitrine Dimesylate Almitrine Monomesylate Monomesylate, Almitrine Vectarion |
||||||||||
PubChem Compound | 33887 | ||||||||||
Last Modified | Jul 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume